
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,7-trihydroxyxanthene with a nonyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced to form dihydroxanthenes.
Substitution: The nonyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthenes.
Substitution: Formation of substituted xanthenes with different alkyl or aryl groups.
Applications De Recherche Scientifique
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one involves its interaction with molecular targets through its hydroxyl groups and xanthene core. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the xanthene core can interact with various biological molecules. These interactions can modulate cellular pathways and exert biological effects such as antioxidant activity by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one: Similar structure but with a phenyl group instead of a nonyl chain.
2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one: Similar structure with an additional hydroxyl group on the phenyl ring.
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Contains a fluorone group and a phenyl group.
Uniqueness
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one is unique due to its nonyl chain, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes. This makes it particularly interesting for applications in biological systems and materials science.
Propriétés
Numéro CAS |
74980-93-1 |
|---|---|
Formule moléculaire |
C22H26O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2,6,7-trihydroxy-9-nonylxanthen-3-one |
InChI |
InChI=1S/C22H26O5/c1-2-3-4-5-6-7-8-9-14-15-10-17(23)19(25)12-21(15)27-22-13-20(26)18(24)11-16(14)22/h10-13,23-25H,2-9H2,1H3 |
Clé InChI |
VCKSZMIODSUZNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


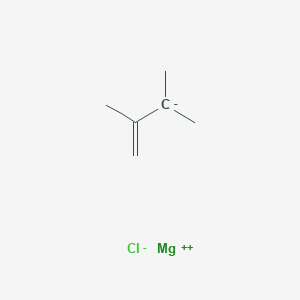
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)

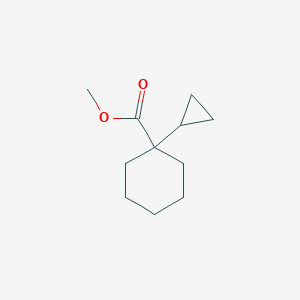

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)

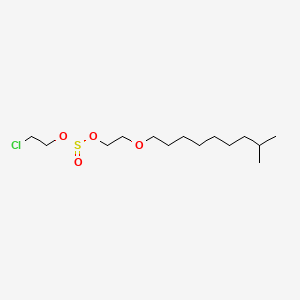
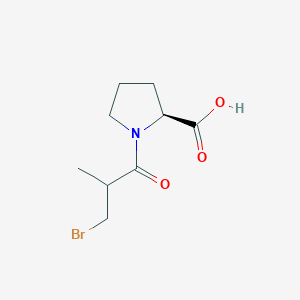


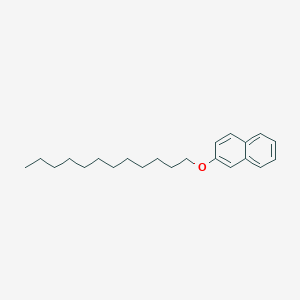
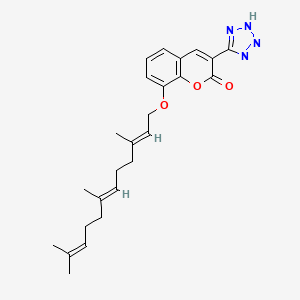
![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
